Bisacurone C

Overview

Description

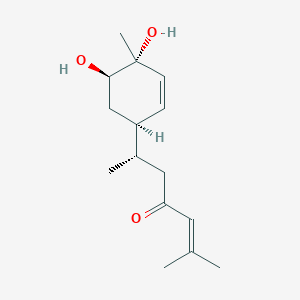

Bisacurone C is a chemical compound with the molecular formula C15H24O3 . It has been isolated from turmeric (Curcuma longa) . In vitro, it has several effects including anti-inflammatory, anti-oxidant, and anti-metastatic properties .

Molecular Structure Analysis

Bisacurone C has a molecular formula of C15H24O3 . The exact structure is consistent with the provided information .Chemical Reactions Analysis

Bisacurone C has shown preventive effects against ethanol-induced hepatocyte injury . It is more effective than curcumin or ar-turmerone . It also has been found to decrease liver weight, blood viscosity, and the levels of pro-inflammatory cytokines .Physical And Chemical Properties Analysis

Bisacurone C is an oil with a molecular weight of 252.35 g/mol .Scientific Research Applications

Inhibiting Adhesion of Inflammatory Monocytes or Cancer Cells : Bisacurone has been shown to inhibit the adhesion of inflammatory monocytes or cancer cells to endothelial cells. This effect is attributed to the down-regulation of VCAM-1 expression, which plays a key role in the development of atherosclerosis, carcinogenesis, and metastasis. The compound also exhibits anti-oxidant, anti-inflammatory, and anti-metastatic activities (Sun et al., 2008).

Ameliorating Oxidative Stress and Inflammation in Diabetic Nephropathy : Bisacurone has demonstrated potential protective effects against diabetic nephropathy (DN) by reducing renal inflammation, oxidative stress, and apoptosis in rats. This is particularly important as DN can progress to renal failure (Yang et al., 2022).

Suppression of Acute Ethanol-Induced Liver Injury : A hot water extract of Curcuma longa, containing bisacurone, has shown protective effects against ethanol-induced liver injury in mice. This is attributed to its ability to suppress hepatic oxidative stress and inflammatory cytokine production (Uchio et al., 2017).

Inhibiting Hepatic Lipid Accumulation : Bisacurone has been found to prevent hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis. This effect was observed in both HepG2 cells and ICR mice (Ashida et al., 2020).

Improving Serum Inflammatory Markers and General Health : A randomized, double-blind, placebo-controlled trial showed that a hot water extract of C. longa L., containing bisacurone, significantly decreased serum levels of various inflammatory markers and improved general health in subjects with overweight or prehypertension/mild hypertension (Uchio et al., 2019).

Effectiveness in Bone Fracture Healing : Bisacurone has been studied for its efficacy in healing fractured bones and its anti-inflammatory response in ovariectomy-induced osteoporosis in female rats. It showed a significant effect in improving bone quality and reducing inflammatory cytokines (Li et al., 2022).

Influence on Emotional States : A study investigated the effect of a water extract of C. longa containing bisacurone on emotional states in healthy participants. It indicated that daily intake of bisacurone may positively influence emotional fatigue (Kawasaki et al., 2018).

Mechanism of Action

Bisacurone C inhibits the adhesion of inflammatory monocytes or cancer cells to endothelial cells through down-regulation of VCAM-1 expression . It also decreases the nuclear translocation level of sterol regulatory element-binding protein 1 and carbohydrate-responsive element-binding protein, major transcription factors for lipogenesis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWFYQIUZMPRY-CTHBEMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@H]([C@](C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisacurone C | |

CAS RN |

127214-86-2 | |

| Record name | Bisacurone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127214862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacurone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4A7GQX5Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.